molecular formula C8H10IN B15315916 N-ethyl-2-iodoaniline

N-ethyl-2-iodoaniline

Cat. No.: B15315916
M. Wt: 247.08 g/mol
InChI Key: WQNXDOPZKIHJEX-UHFFFAOYSA-N
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Description

N-ethyl-2-iodoaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring at the ortho position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-ethyl-2-nitroaniline followed by reduction. The process typically includes the following steps:

    Nitration: The starting material, N-ethyl-aniline, is nitrated to form N-ethyl-2-nitroaniline.

    Iodination: The nitro compound is then iodinated using iodine and a suitable oxidizing agent.

    Reduction: The nitro group is reduced to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more efficient catalysts and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution: Products include N-ethyl-2-azidoaniline or N-ethyl-2-cyanoaniline.

    Oxidation: Products include N-ethyl-2-nitrosoaniline or N-ethyl-2-nitroaniline.

    Coupling: Products include biaryl compounds or other complex aromatic structures.

Scientific Research Applications

N-ethyl-2-iodoaniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: It is employed in the synthesis of polymers and other materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-ethyl-2-iodoaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to target proteins, while the ethyl group can influence its pharmacokinetic properties. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

N-ethyl-2-iodoaniline can be compared with other similar compounds, such as:

    2-Iodoaniline: Lacks the ethyl group, which can affect its reactivity and applications.

    N-ethyl-2-bromoaniline: Contains a bromine atom instead of iodine, leading to differences in reactivity and biological activity.

    N-ethyl-2-chloroaniline: Contains a chlorine atom, which also influences its chemical and biological properties.

Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

N-ethyl-2-iodoaniline

InChI

InChI=1S/C8H10IN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3

InChI Key

WQNXDOPZKIHJEX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1I

Origin of Product

United States

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